Indolylglucosinolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20N2O9S2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(1H-indol-3-yl)-N-sulfooxyethanimidothioate |
InChI |
InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/b18-12+/t11-,13-,14+,15-,16+/m1/s1 |
InChI Key |
DNDNWOWHUWNBCK-NMIPTCLMSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C(=N\OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Biosynthesis Pathways and Mechanisms of Indolylglucosinolates
Tryptophan as a Precursor to Indolylglucosinolates
The journey of indolylglucosinolate biosynthesis begins with the amino acid tryptophan. encyclopedia.pubcore.ac.ukiarc.fr This aromatic amino acid serves as the foundational building block for the entire class of indole-containing glucosinolates. encyclopedia.pubcore.ac.ukiarc.fr The biosynthesis of these compounds is a Trp-dependent pathway, where the indole (B1671886) ring and the adjacent carbon backbone of tryptophan are incorporated into the final glucosinolate structure. researchgate.netnih.govoup.com Unlike aliphatic glucosinolates, the biosynthesis of indolylglucosinolates does not involve a chain elongation process of the initial amino acid. nih.gov
Initial Steps of Core Glucosinolate Structure Formation
Once tryptophan is committed to the pathway, a series of enzymatic reactions constructs the characteristic core glucosinolate structure. This core is shared among all glucosinolates, regardless of their precursor amino acid. encyclopedia.pubresearchgate.net
Role of Cytochrome P450 Enzymes (e.g., CYP79B2, CYP79B3) in Oxime Synthesis
The first committed step in the biosynthesis of indolylglucosinolates is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). researchgate.netnih.gov This reaction is catalyzed by cytochrome P450 monooxygenases of the CYP79 family, specifically CYP79B2 and CYP79B3 in the model plant Arabidopsis thaliana. encyclopedia.pubmdpi.commdpi.com These two enzymes are functionally redundant and play a critical role in this compound formation. maxapress.comresearchgate.net The product of this reaction, IAOx, is a key metabolic branch point, also serving as a precursor for the plant hormone auxin (indole-3-acetic acid) and the phytoalexin camalexin (B168466). researchgate.netnih.govresearchgate.net
Involvement of CYP83 Family Enzymes in Nitrile Oxide Formation
Following the formation of indole-3-acetaldoxime, enzymes from the CYP83 family of cytochrome P450s take over. In Arabidopsis, CYP83B1 is the primary enzyme responsible for metabolizing indole-3-acetaldoxime. encyclopedia.pubnih.govcore.ac.uk It converts the aldoxime into an unstable aci-nitro compound or nitrile oxide. encyclopedia.pub This step is crucial for channeling the metabolic flow towards glucosinolate biosynthesis and away from auxin production. nih.govresearchgate.net While CYP83B1 is the main player for indole-derived aldoximes, another enzyme, CYP83A1, primarily metabolizes aliphatic aldoximes but can also act on indolyl and aromatic aldoximes. nih.govcore.ac.uk
Glutathione (B108866) S-Transferases in Conjugation Reactions
The unstable aci-nitro intermediate is then conjugated to a sulfur donor. encyclopedia.pubfrontiersin.org This is accomplished through the action of Glutathione S-transferases (GSTs), which catalyze the reaction with glutathione (GSH). nih.govresearchgate.netfrontiersin.org This step introduces the sulfur atom that will become part of the thioglucose linkage in the final glucosinolate structure. encyclopedia.pubepa.gov While the specific GSTs involved have been a subject of investigation, co-expression analyses have pointed towards candidates like GSTF9. researchgate.netepa.gov This conjugation results in the formation of an S-alkyl-thiohydroximate. encyclopedia.pub
Side Chain Modification and Diversification of Indolylglucosinolates
After the core glucosinolate structure, known as glucobrassicin (B1234704), is formed, it can undergo further modifications to its indole side chain, leading to a variety of different indolylglucosinolates. encyclopedia.pubnih.gov These modifications are critical in determining the biological activity of the final compounds. mdpi.com
Hydroxylation and Methoxylation Pathways (e.g., CYP81F2, CYP81F3, CYP81F4)
A key set of diversifying reactions involves hydroxylation and subsequent methoxylation of the indole ring. encyclopedia.pubfrontiersin.org Enzymes from the CYP81F subfamily of cytochrome P450s are responsible for these hydroxylations. mdpi.commdpi.com For instance, CYP81F4 can hydroxylate glucobrassicin to form 4-hydroxyglucobrassicin (B1195005). mdpi.com In some cases, other isoforms like CYP81F2 and CYP81F3 may also be involved. Following hydroxylation, specific methyltransferases can add a methyl group. maxapress.com For example, 4-hydroxyglucobrassicin can be methylated to form 4-methoxyglucobrassicin (B122029). maxapress.commdpi.com Another modification can occur at the 1-position of the indole ring, leading to compounds like neoglucobrassicin (B1238046) (1-methoxyglucobrassicin). mdpi.commaxapress.com
Sulfation Steps and Associated Enzymes
The terminal step in the biosynthesis of the core structure of all glucosinolates, including indolylglucosinolates, is a sulfation reaction. nih.gov This process involves the transfer of a sulfonate group to the desulfoglucosinolate precursor, converting it into the final, stable glucosinolate molecule. ontosight.aicore.ac.uk This reaction is catalyzed by a family of enzymes known as sulfotransferases (SOTs). encyclopedia.pubresearchgate.net
The universal sulfate (B86663) donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). ontosight.aiencyclopedia.pubnih.gov The availability of PAPS in the cytosol can have a significant impact on the rate of glucosinolate biosynthesis. mpg.de The sulfotransferase enzymes catalyze the transfer of the sulfate group from PAPS to the hydroxyl group of the desulfoglucosinolate substrate. researchgate.net This sulfation is crucial, as the resulting glucosinolate is the stable, transportable form of the compound, and desulfated forms are not substrates for the myrosinase enzyme, which is responsible for the bioactivation of glucosinolates upon tissue damage. frontiersin.orgmpg.de
In the model plant Arabidopsis thaliana, several SOT enzymes have been identified and characterized. Three of these, SOT16, SOT17, and SOT18, are particularly important for glucosinolate biosynthesis, but they exhibit different substrate specificities. encyclopedia.pubresearchgate.netbiorxiv.org Research has shown that SOT16 has a preference for indolyl desulfoglucosinolate precursors, which are derived from the amino acid tryptophan. researchgate.netbiorxiv.orgmdpi.com In contrast, SOT18 primarily acts on aliphatic desulfoglucosinolates derived from methionine, while SOT17 appears to be involved in the sulfation of both aliphatic and indolic precursors. researchgate.netbiorxiv.org This specificity ensures the efficient production of the different classes of glucosinolates within the plant.
| Enzyme | Class | Preferred Substrate(s) | Role in this compound (IG) Biosynthesis |
| SOT16 | Sulfotransferase | Tryptophan-derived desulfoglucosinolates. researchgate.netbiorxiv.org | Primary enzyme for the sulfation of indolyl precursors. researchgate.netbiorxiv.org |
| SOT17 | Sulfotransferase | Shared activity on both aliphatic and indolic desulfoglucosinolates. researchgate.netbiorxiv.org | Contributes to the sulfation of indolyl precursors. researchgate.netbiorxiv.org |
| SOT18 | Sulfotransferase | Methionine-derived (aliphatic) desulfoglucosinolates. researchgate.netbiorxiv.org | Primarily involved in aliphatic glucosinolate biosynthesis. researchgate.netbiorxiv.org |
Table 1: Key Sulfotransferase (SOT) Enzymes in Arabidopsis thaliana Glucosinolate Biosynthesis
Subcellular Compartmentalization of this compound Biosynthesis
The biosynthesis of indolylglucosinolates is a sophisticated process that is spatially organized across different compartments within the plant cell. This subcellular compartmentalization allows for the efficient channeling of intermediates and prevents unwanted interactions with other metabolic pathways. frontiersin.org
The initial steps of the pathway, involving the conversion of the parent amino acid tryptophan, occur in the cytoplasm. The subsequent formation of the core glucosinolate structure, leading to the desulfoglucosinolate intermediate, also takes place in the cytosol. peerj.com The final sulfation step, catalyzed by the SOT enzymes (as detailed in section 2.3.2), is a cytosolic process. mpg.depeerj.com
A critical aspect of this compartmentalization involves the supply of the sulfate donor, PAPS. PAPS is synthesized in both the plastids and the cytosol. nih.gov However, the sulfation of desulfoglucosinolates occurs exclusively in the cytosol. mpg.de To facilitate this, a specific transporter, PAPS TRANSPORTER1 (PAPST1), is located in the plastid envelope membrane. nih.gov This transporter is responsible for exporting PAPS synthesized within the plastids to the cytosol, making it available for use by the sulfotransferases in the final stage of glucosinolate biosynthesis. mpg.denih.gov Impaired function of this transporter leads to a decrease in the production of sulfated glucosinolates and an accumulation of their desulfo-precursors in the cytosol. mpg.de This highlights the essential role of subcellular transport in connecting different parts of a metabolic pathway.
| Biosynthetic Stage | Key Process | Primary Subcellular Location | Associated Enzymes/Transporters |
| Core Structure Synthesis | Conversion of tryptophan to desulfo-indolylglucosinolate | Cytosol peerj.com | CYP79B2, CYP79B3, CYP83B1, SUR1, UGT74B1 |
| PAPS Synthesis | Formation of the sulfate donor PAPS | Plastids and Cytosol nih.gov | ATP Sulfurylase (ATPS), APS Kinase (APK) |
| PAPS Transport | Export of PAPS from plastid to cytosol | Plastid Envelope nih.gov | PAPST1 mpg.denih.gov |
| Final Sulfation | Conversion of desulfo-indolylglucosinolate to this compound | Cytosol mpg.depeerj.com | SOT16, SOT17 researchgate.netbiorxiv.org |
Table 2: Subcellular Compartmentalization of Key Steps in this compound Biosynthesis
Genetic and Molecular Regulation of Indolylglucosinolate Accumulation
Transcriptional Regulation of Biosynthetic Genes
The expression of genes responsible for indolylglucosinolate biosynthesis is a primary control point for their accumulation. This regulation is orchestrated by specific transcription factors that bind to promoter regions of the biosynthetic genes.
A number of transcription factors, primarily from the R2R3-MYB family, have been identified as key positive regulators of this compound biosynthesis. mdpi.comnih.gov These factors activate the expression of genes in the pathway, leading to the production of these defense compounds.
Three R2R3-MYB transcription factors—MYB34, MYB51, and MYB122—are recognized as the principal regulators of indolic glucosinolate synthesis. mdpi.comnih.govijcrt.org Overexpression of these genes leads to an increased accumulation of indolylglucosinolates. mdpi.comnih.gov Specifically, HIG1/MYB51 (HIGH INDOLIC GLUCOSINOLATE 1) has been shown to be a dedicated regulator, activating the promoters of indolic glucosinolate biosynthetic genes. mpg.denih.gov Overexpression of HIG1/MYB51 results in a specific increase in indolylglucosinolates without significantly impacting auxin metabolism, unlike some of its homologs. nih.gov Another factor, ATR1/MYB34, also regulates the pathway but appears to have a dual role in managing both this compound and auxin homeostasis. mpg.denih.gov
In addition to the MYB family, other transcription factors like OBP2 (OBP2/AtDof1.1), a member of the DNA-binding-with-one-finger (DOF) family, also participate in this regulatory network. researchgate.net The expression of OBP2 is induced by herbivore damage and treatment with methyl jasmonate, and it subsequently activates the expression of CYP83B1, a crucial gene in the this compound biosynthetic pathway. researchgate.netmdpi.com
Table 1: Regulatory Transcription Factors of this compound Biosynthesis
| Transcription Factor | Family | Function/Role in this compound Pathway | Key Target Genes |
| MYB34 (ATR1) | R2R3-MYB | Positive regulator; also involved in auxin homeostasis. mdpi.commpg.deoup.com | CYP79Bs mdpi.comnih.gov |
| MYB51 (HIG1) | R2R3-MYB | Specific positive regulator of indolic glucosinolate biosynthesis. mdpi.commpg.denih.govoup.com | CYP79Bs mdpi.comnih.gov |
| MYB122 | R2R3-MYB | Positive regulator of indolic glucosinolate biosynthesis. mdpi.comoup.commdpi.com | CYP79Bs mdpi.comnih.gov |
| OBP2 (AtDof1.1) | DOF | Positive regulator, induced by jasmonate and herbivory. researchgate.netmdpi.com | CYP83B1 researchgate.net |
The expression of this compound biosynthetic genes is controlled by transcription factors that bind to specific DNA sequences known as cis-regulatory elements, located in the promoter regions of these genes. While the precise architecture of these elements for all this compound genes is an area of ongoing research, specific instances have been documented. For example, the promoter of the CYP83B1 gene, which is critical for diverting the precursor indole-3-acetaldoxime into the this compound pathway, contains putative auxin-responsive cis-acting elements. researchgate.netresearchgate.net This finding supports the observed regulatory link between auxin and this compound metabolism. researchgate.net The activation of gene expression by transcription factors like HIG1/MYB51 occurs through binding to these cis-regulatory elements in the promoters of target genes, thereby initiating transcription and leading to the synthesis of the respective enzymes. nih.gov
Identification and Characterization of Regulatory Transcription Factors
Hormonal Modulation of this compound Levels
Phytohormones are central to the regulation of plant growth, development, and defense, and they play a crucial role in modulating the levels of indolylglucosinolates.
The jasmonate signaling pathway is a primary driver of induced defense against herbivores and necrotrophic pathogens, and it strongly induces the biosynthesis of indolylglucosinolates. nih.gov Application of jasmonic acid (JA) or its volatile derivative, methyl jasmonate (MeJA), leads to a significant increase in the accumulation of these compounds. researchgate.netmdpi.complos.org This induction is achieved through the upregulation of key regulatory transcription factors, including MYB34, MYB51, MYB122, and OBP2. researchgate.netmdpi.comoup.com In turn, these transcription factors activate the expression of biosynthetic genes such as CYP79B2, CYP79B3, and CYP83B1, which encode enzymes that catalyze critical steps in the pathway from tryptophan to indolylglucosinolates. mdpi.comnih.govillinois.edu The response can be specific, as seen in broccoli cultivars where MeJA treatment selectively increased neoglucobrassicin (B1238046) in one variety and glucobrassicin (B1234704) in another. mdpi.com
Table 2: Effect of Jasmonate Treatment on this compound Accumulation and Gene Expression
| Plant Species/Cultivar | Treatment | Observed Effect | Compound/Gene Affected |
| Broccoli ('Green Magic') | Methyl Jasmonate (JA) | Increased accumulation. mdpi.com | Neoglucobrassicin mdpi.com |
| Broccoli ('VI-158') | Methyl Jasmonate (JA) | Increased accumulation. mdpi.com | Glucobrassicin mdpi.com |
| Broccoli | Methyl Jasmonate (MeJA) | Upregulation of biosynthetic genes. illinois.edu | BoCYP79B2, BoCYP83B1 core.ac.uk |
| Arabidopsis thaliana | Methyl Jasmonate (MeJA) | Induced expression of transcription factors. researchgate.netmdpi.com | OBP2 researchgate.netmdpi.com |
| Kale ('Red Russian') | Methyl Jasmonate (MeJA) | Higher expression of biosynthetic genes. nih.gov | CYP79B2, CYP81F1 nih.gov |
The regulation of indolylglucosinolates is not governed by a single hormonal pathway but rather by a complex crosstalk network.
Auxin: There is a significant link between auxin and this compound metabolism, starting with a shared precursor, indole-3-acetaldoxime (IAOx). researchgate.net The transcription factor ATR1/MYB34 is involved in regulating both pathways, highlighting a key regulatory node. mpg.denih.gov Furthermore, some evidence suggests that indolylglucosinolates may interact with the auxin transport system, indicating a potential feedback loop. illinois.edu
Salicylic (B10762653) Acid (SA): The relationship between salicylic acid and jasmonate signaling is often antagonistic. oup.comportlandpress.commdpi.com This antagonism can affect this compound levels. For instance, in Arabidopsis mutants with constitutively high levels of SA, the typical induction of glucosinolates after herbivory is suppressed. nih.gov While JA often acts synergistically with other signals to boost glucosinolate production, the synergistic effect of SA is generally less pronounced. oup.com
Ethylene (B1197577) (ET): Ethylene and jasmonate signaling pathways frequently act synergistically, particularly in activating defense responses against certain pathogens and insects. mdpi.comnih.gov The involvement of ethylene in regulating glucosinolate profiles is demonstrated in ethylene-insensitive mutants (etr1), which show altered glucosinolate accumulation in response to herbivory compared to wild-type plants. nih.gov This indicates that ethylene signaling is a component of the network that fine-tunes the production of these defense compounds. nih.gov
Jasmonate Signaling Pathways and Induction Mechanisms
Environmental and Abiotic Stress Influences on this compound Profiles
Plants must constantly adapt to changing environmental conditions, and these abiotic stressors can significantly impact their metabolic profiles, including the accumulation of indolylglucosinolates. The plant's response is highly dependent on the type of stress, its duration and intensity, and the developmental stage of the plant. maxapress.commaxapress.com
Table 3: Influence of Abiotic Stresses on this compound Profiles
| Abiotic Stress | Plant Species | Observed Effect on Indolylglucosinolates |
| Drought | Arabidopsis thaliana | Decreased levels of 4-methoxyindol-3-ylmethyl glucosinolate. researchgate.net |
| Drought | Brassica oleracea | Decreased levels of total indolylglucosinolates. researchgate.net |
| Waterlogging | Brassica oleracea | Slight increase in glucosinolate content. researchgate.net |
| High Temperature | General | Can lead to a decrease in glucosinolate levels. researchgate.net |
| Salinity | General | Can lead to an increase in glucosinolate accumulation. researchgate.net |
| Sulfur Deficiency | Arabidopsis thaliana | Represses expression of regulatory MYB transcription factors, leading to reduced synthesis. pnas.org |
| UV-B Radiation | Brassica oleracea | No significant direct change, but subsequent herbivory caused a strong increase. nih.gov |
Compound Names
Drought and Waterlogging Effects
Water availability is a critical environmental factor that modulates the profile of indolylglucosinolates. Research on Arabidopsis thaliana has shown that drought stress can lead to a significant decrease in the concentration of certain indolylglucosinolates in the phloem sap. researchgate.netplos.org Specifically, the level of 4-methoxyindol-3-ylmethyl glucosinolate was found to be lower in drought-stressed plants compared to well-watered or water-logged plants. researchgate.net This reduction in the phloem, a direct food source for aphids, may influence plant-herbivore interactions. researchgate.netplos.org
Table 1: Effect of Water Stress on this compound Levels in Arabidopsis thaliana
This table summarizes research findings on how different water conditions affect the concentration of specific indolylglucosinolates.
| Water Condition | Affected Compound | Observed Effect | Plant Part | Source |
|---|---|---|---|---|
| Drought | 4-methoxyindol-3-ylmethyl glucosinolate | Decreased concentration | Phloem Sap | researchgate.netplos.org |
| Drought | Aliphatic Glucosinolates (in general) | Increased levels | Rosettes | plos.org |
| Waterlogging | Glucosinolates (in general) | Little to no increase | Brassica oleracea | researchgate.net |
| Waterlogging | Aliphatic Glucosinolates (in general) | Increased levels | Rosettes | plos.org |
Nutrient Availability (e.g., Sulfur) and its Impact
Nutrient availability, particularly of sulfur (S) and nitrogen (N), plays a pivotal role in the biosynthesis of glucosinolates, which are sulfur-rich compounds. researchgate.netresearchgate.net Sulfur fertilization has been shown to massively enhance the total glucosinolate content in various Brassica species, including turnip, kale, and broccoli. researchgate.netmdpi.com The increase in total glucosinolates from sulfur treatment is often attributed to the accumulation of aliphatic glucosinolates, which are derived from the sulfur-containing amino acid methionine. mdpi.com However, indolylglucosinolates, synthesized from tryptophan, are also affected. mdpi.com
The balance between nitrogen and sulfur is crucial. A high nitrogen-to-sulfur ratio in the plant can lead to a decrease in glucosinolate content, as the plant may allocate resources towards growth rather than the synthesis of these defense metabolites. researchgate.net In some cases, indole (B1671886) glucosinolate levels were found to be higher when nitrogen and sulfur were not at adequate levels, decreasing with increased nitrogen fertilization. researchgate.net
Furthermore, selenium (Se), which is chemically similar to sulfur, can act as a competitor for uptake and assimilation. ashs.orgashs.org High levels of selenium fertilization have been shown to reduce the accumulation of sulfur and inhibit the biosynthesis of indolylglucosinolates in broccoli. ashs.orgashs.org
Table 2: Impact of Nutrient Supply on Glucosinolate Accumulation
This table outlines the effects of Sulfur, Nitrogen, and Selenium on the concentration of glucosinolates in various Brassica species.
| Nutrient | Condition | Observed Effect | Affected Compounds | Source |
|---|---|---|---|---|
| Sulfur (S) | Increased supply | Massive enhancement of total content | Total Glucosinolates, mainly Aliphatic | researchgate.netmdpi.com |
| Nitrogen (N) & Sulfur (S) | High N/S ratio | Decreased content | Total Glucosinolates | researchgate.net |
| Nitrogen (N) & Sulfur (S) | Inadequate levels | Increased levels | Indole Glucosinolates | researchgate.net |
| Selenium (Se) | High fertilization | Inhibited accumulation | Indolyl Glucosinolates | ashs.orgashs.org |
Temperature and Light Regimes
Temperature and light are key environmental regulators of plant metabolism that also influence this compound accumulation. maxapress.com Generally, total glucosinolate levels may decrease as temperatures rise. maxapress.com Conversely, low-temperature conditions have been reported to increase the activity of myrosinase, the enzyme that hydrolyzes glucosinolates. researchgate.netresearchgate.net Cold storage, particularly when combined with wounding from shredding, can act as an elicitor, triggering the de novo synthesis of defense compounds, including indole glucosinolates. researchgate.net
Light quality and intensity also have a significant impact. maxapress.com For instance, exposing broccoli sprouts to intense UVB radiation for 24 hours resulted in a substantial increase in 4-methoxyglucobrassicin (B122029) (170%) and glucobrassicin (78%). maxapress.com In contrast, elevated light levels have been shown to reduce levels of other glucosinolates in crops like cauliflower and broccoli. maxapress.com The composition of light matters as well; blue light has been observed to diminish gluconapin (B99918) levels. maxapress.com
Oxidative Stress Responses
Plants respond to various stresses, including pathogen attack and wounding, by activating defense mechanisms that often involve oxidative stress and the production of secondary metabolites. mdpi.comoup.com Indolylglucosinolates and related indolic compounds are integral to these responses. pnas.org Mechanical damage, such as chopping, can induce stress and lead to an increase in indole glucosinolates during storage. researchgate.net This is considered a defense response, where the plant synthesizes pathogen-related compounds. researchgate.net
Infections can also trigger the accumulation of indolic compounds. In Arabidopsis thaliana infected with Pseudomonas syringae, several indolic substances, including the phytoalexin camalexin (B168466) and indole-3-carboxylic acid, accumulate to higher levels, particularly in incompatible (resistant) interactions. pnas.org These compounds are derived from tryptophan, the same precursor as indolylglucosinolates. pnas.org The accumulation of these defense compounds is a hallmark of the plant's response to oxidative stress generated during an infection. oup.com
Developmental and Organ-Specific Accumulation Patterns
The concentration and composition of indolylglucosinolates are not uniform throughout the plant; they vary significantly between different organs and change as the plant grows and develops. illinois.eduresearchgate.net This differential accumulation suggests a sophisticated regulatory system that allocates these defense compounds to tissues where they are most needed. illinois.eduorgprints.org
Tissue-Specific Distribution (e.g., roots, shoots, seeds, florets)
Indolylglucosinolates exhibit distinct distribution patterns across various plant tissues. cdnsciencepub.com
Roots: In seedlings and mature plants, roots can be significant sites of glucosinolate accumulation. orgprints.orgresearchgate.net Studies on sprouts of B. oleracea varieties have shown that roots often have the highest total glucosinolate concentration compared to other seedling parts. orgprints.org In response to infection by soil-borne pathogens like Verticillium longisporum, the total glucosinolate content can increase substantially in the roots. frontiersin.org
Shoots (Leaves and Stems): Leaves are a primary site of this compound synthesis and storage. cdnsciencepub.com 3-Indolylmethyl glucosinolate (glucobrassicin) is frequently the dominant indole glucosinolate found in the leaf tissue of cruciferous plants. cdnsciencepub.com In broccoli, significant increases in indolylglucosinolates have been detected in leaf and stem tissues after treatment with the defense-signaling molecule methyl jasmonate (MeJA), suggesting both de novo synthesis and transport within the shoot. core.ac.uk
Seeds: Seeds are rich in glucosinolates, which are thought to protect the embryo. mdpi.complos.org However, the this compound profile in seeds differs from that in vegetative tissues. cdnsciencepub.com For example, 4-hydroxy-3-indolylmethyl glucosinolate is often found in its highest concentrations in seed tissue, whereas 1-methoxy-3-indolylmethyl glucosinolate (neoglucobrassicin) and 4-methoxy-3-indolylmethyl glucosinolate are typically absent from seeds. cdnsciencepub.com In mature rapeseed, glucosinolates are distributed evenly throughout the embryo tissues (hypocotyl, radicle, and cotyledons). plos.org
Florets: Broccoli florets are another key site for the accumulation of indolylglucosinolates. ashs.orgillinois.educore.ac.uk Their concentration can be significantly enhanced by external elicitors like MeJA. ashs.orgcore.ac.uk This suggests an organ-specific modulation to optimally distribute defense compounds to valuable reproductive tissues. illinois.educore.ac.uk
Ontogenetic Variation during Plant Growth
The profile and concentration of indolylglucosinolates change dynamically throughout a plant's life cycle, a phenomenon known as ontogenetic variation. researchgate.netstanford.edu
In many Brassica species, mature tissues tend to have higher concentrations of indol-3-ylmethylglucosinolates compared to younger tissues, which has been linked to the de novo synthesis of these compounds as the plant grows. orgprints.org The response to environmental stimuli and treatments can also be age-dependent. For instance, the effect of selenium fertilization on glucosinolate accumulation in broccoli differs between young seedlings and mature plants at the floret stage. ashs.org In 6-week-old plants, high selenium treatment completely inhibited the MeJA-induced accumulation of indolylglucosinolates, whereas in mature florets, the inhibition was less severe, suggesting differences in the available pools of precursors or translocation capabilities. ashs.org
Studies comparing different growth stages, such as sprouts versus mature leaves in pak choi, have revealed distinct glucosinolate profiles. researchgate.net While aliphatic glucosinolates were dominant in both stages, an additional aliphatic compound, 5-methylsulfinylpentyl glucosinolate, was detected specifically in the mature leaves of most cultivars, highlighting a clear ontogenetic shift in the metabolic profile. researchgate.net
Table 3: Ontogenetic and Tissue-Specific Distribution of Key Indolylglucosinolates
This table provides a summary of where specific indolylglucosinolates are predominantly found within the plant and how their presence varies with developmental stage.
| Compound | Tissue/Organ with High Accumulation | Developmental Stage Notes | Source |
|---|---|---|---|
| 3-Indolylmethyl glucosinolate (Glucobrassicin) | Leaves, Florets | Dominant indole in leaves; concentration increases with MeJA treatment. | cdnsciencepub.commdpi.com |
| 1-methoxy-3-indolylmethyl glucosinolate (Neoglucobrassicin) | Florets, Leaves | Absent in seeds; increases in florets with MeJA treatment. | ashs.orgcdnsciencepub.com |
| 4-hydroxy-3-indolylmethyl glucosinolate | Seeds | Found in highest concentrations in seed tissue. | cdnsciencepub.com |
| 4-methoxy-3-indolylmethyl glucosinolate | Leaves, Florets | Absent in seeds; concentration in phloem can decrease under drought. | researchgate.netcdnsciencepub.com |
Ecological Roles and Biological Functions of Indolylglucosinolates in Plant Interactions
Plant Defense Mechanisms Against Herbivores
Indolylglucosinolates are a key component of the plant's defense arsenal (B13267) against herbivorous insects. mpg.deresearchgate.net Their protective effects are realized through various mechanisms, including acting as feeding deterrents and as components of a potent chemical weapon system.
Deterrent and Antifeedant Effects on Generalist and Specialist Insects
The breakdown products of indolylglucosinolates have been shown to have strong antifeedant and toxic effects on insects that feed on cruciferous plants. frontiersin.org For generalist herbivores, which have a broad range of host plants, these compounds often act as feeding deterrents. scirp.org For instance, studies on the generalist aphid, Myzus persicae, have shown that breakdown products of indolylglucosinolates have antifeedant effects. nih.gov The presence of these compounds can reduce the reproduction of these aphids. researchgate.net Research has demonstrated that Arabidopsis plants with elevated levels of indolylglucosinolates exhibit increased resistance to M. persicae. nih.gov Conversely, mutants lacking indolylglucosinolates are more susceptible to aphid infestation. nih.gov
The interaction with specialist insects, which have a narrow host range, is more complex. Some specialist insects have evolved mechanisms to overcome the toxicity of glucosinolates. scirp.org For example, the diamondback moth, Plutella xylostella, possesses a sulfatase enzyme that detoxifies glucosinolates, preventing the formation of toxic breakdown products. nih.gov This adaptation allows them to feed on plants containing these compounds. nih.gov In some cases, glucosinolates can even act as feeding stimulants for specialist larvae. researchgate.net
Table 1: Effects of Indolylglucosinolates on Various Insect Herbivores
| Insect Species | Type | Effect of Indolylglucosinolates/Derivatives | Reference(s) |
|---|---|---|---|
| Myzus persicae (Green Peach Aphid) | Generalist | Antifeedant, Reduced Reproduction | nih.govresearchgate.net |
| Tetranychus urticae (Two-spotted Spider Mite) | Generalist | Defensive, Hinders Oviposition | nih.gov |
| Spodoptera exigua (Beet Armyworm) | Generalist | Deterrent | plos.org |
| Pieris rapae (Small White Butterfly) | Specialist | Feeding Stimulant | researchgate.net |
| Plutella xylostella (Diamondback Moth) | Specialist | Detoxification via Sulfatase | nih.gov |
| Brevicoryne brassicae (Cabbage Aphid) | Specialist | Sequestration for Self-Defense | mpg.de |
Role in the "Mustard Oil Bomb" Defense System
Indolylglucosinolates are a crucial component of the "mustard oil bomb," a two-component chemical defense system found in Brassicaceae plants. encyclopedia.pubresearchgate.net This system involves the spatial separation of glucosinolates and the enzyme myrosinase within the plant's tissues. nih.govresearchgate.net When a herbivore damages the plant tissue, this compartmentalization is disrupted, bringing the glucosinolates into contact with myrosinase. ontosight.ainih.gov
Myrosinase catalyzes the hydrolysis of glucosinolates, leading to the formation of unstable aglycones. mdpi.com These intermediates then spontaneously rearrange to form a variety of biologically active compounds, including isothiocyanates, thiocyanates, and nitriles. researchgate.netmdpi.com It is these breakdown products, particularly the pungent and toxic isothiocyanates, that constitute the "bomb" and are responsible for deterring or killing the herbivore. mpg.defrontiersin.orgencyclopedia.pub The effectiveness of this defense system is highlighted by the fact that plants with an intact glucosinolate-myrosinase system are better protected against generalist herbivores. scirp.org
Interactions with Plant Pathogens
Beyond their role in anti-herbivore defense, indolylglucosinolates and their derivatives are also implicated in the defense against plant pathogens. ontosight.airesearchgate.net
Antimicrobial Properties of Indolylglucosinolate Derivatives
The hydrolysis products of indolylglucosinolates possess antimicrobial properties that can inhibit the growth of various plant pathogens. ontosight.airesearchgate.net Isothiocyanates, in particular, have demonstrated significant antimicrobial activity against both bacteria and fungi. researchgate.netnih.govresearchgate.net For example, research has shown that breakdown products of indolylglucosinolates can inhibit the growth of the bacterial pathogen Erwinia carotovora. researchgate.netnih.gov
Studies have also investigated the direct interaction of indolylglucosinolates and their metabolites with fungal pathogens. While intact indolylglucosinolates like glucobrassicin (B1234704) are not directly metabolized by some pathogenic fungi, their derivatives can be. researchgate.netnih.gov For instance, some fungi can metabolize desulfo-derivatives of indolylglucosinolates into other compounds. researchgate.netnih.gov The antifungal compound diindolyl-3-methane, derived from indolylglucosinolates, has been shown to be stable and strongly antifungal. researchgate.net
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative | Pathogen(s) | Effect | Reference(s) |
|---|---|---|---|
| Isothiocyanates | Bacteria and Fungi | Growth Inhibition | researchgate.netnih.govresearchgate.net |
| Indole-3-carbinol (B1674136) | Gram-positive bacteria | Inhibitory effects | nih.govresearchgate.net |
| Indole-3-acetonitrile (B3204565) | Gram-negative bacteria | Inhibitory activity | nih.govresearchgate.net |
| Diindolyl-3-methane | Fungal pathogens | Strongly antifungal | researchgate.net |
| Breakdown products of IGS | Erwinia carotovora | Growth inhibition | researchgate.netnih.gov |
Induction of Plant Immunity and Resistance Responses
Indolylglucosinolates are involved in the induction of the plant's innate immune system. researchgate.net The accumulation of these compounds can be triggered by pathogen-derived elicitors, which are molecules that signal the presence of a pathogen. nih.gov For example, culture filtrates from the pathogen Erwinia carotovora have been shown to induce a specific increase in the content of 3-indolylmethylglucosinolate (IGS) in Arabidopsis. researchgate.netnih.gov
Modulation of Plant-Microbe Interactions in the Rhizosphere
The rhizosphere, the soil region immediately surrounding plant roots, is a hub of microbial activity. Plants release a variety of compounds, known as root exudates, into the rhizosphere, which can shape the composition and function of the microbial community. nih.gov These exudates include secondary metabolites like glucosinolates. nih.gov
While research specifically detailing the role of indolylglucosinolates in modulating rhizosphere interactions is an emerging field, the known functions of root exudates provide a framework for their potential roles. Root exudates can act as signals or resources for soil microbes, influencing the establishment of beneficial or pathogenic relationships. nih.gov Beneficial microbes, often referred to as plant growth-promoting rhizobacteria (PGPR), can enhance nutrient uptake, produce plant hormones, and help protect the plant from stress and pathogens. frontiersin.orgnotulaebotanicae.ro It is plausible that indolylglucosinolates and their breakdown products released into the rhizosphere could selectively inhibit pathogenic microbes while fostering beneficial ones, thereby contributing to a healthier soil microbiome and improved plant fitness. nih.gov
Influence on Soil Microbial Communities
The release of indolylglucosinolates and their hydrolysis products into the soil can significantly shape the composition and activity of soil microbial communities. The breakdown of these compounds, often initiated by plant enzymes called myrosinases upon tissue damage, produces a variety of bioactive molecules, including isothiocyanates and nitriles. wur.nl These substances can have inhibitory effects on certain soil microorganisms. For instance, some breakdown products have been shown to inhibit soil nitrifying bacteria. uni-hamburg.de
The impact of indolylglucosinolates on soil microbes can be selective, influencing the abundance of different microbial taxa. For example, while some breakdown products like isothiocyanates can be toxic to certain soil bacteria, other microbial species may be tolerant or even utilize these compounds as a nutrient source. researchgate.net This differential effect can lead to shifts in the structure of the soil microbial community. nih.gov Agricultural practices, such as organic versus conventional farming, can also influence the composition of these communities, which in turn may affect how they interact with plant-derived compounds like indolylglucosinolates. mdpi.com The introduction of specific microbial inoculants can also lead to temporary changes in the resident microbial populations through competition and other interactions. nih.gov
Interactions with Beneficial Symbionts
The relationship between indolylglucosinolates and beneficial plant symbionts, such as plant growth-promoting rhizobacteria (PGPR) and arbuscular mycorrhizal fungi (AMF), is complex. Some PGPR strains are known to enhance plant growth and induce systemic resistance against pathogens and herbivores. ttu.edunih.govwur.nl Interestingly, some of these beneficial bacteria can even influence the levels of indolylglucosinolates in the plant. For example, certain Pseudomonas strains have been shown to lead to an increase in both aliphatic and this compound levels. nih.gov This suggests a coordinated response where the plant, in conjunction with its microbial partners, bolsters its chemical defenses.
However, the interaction is not always synergistic. Glucosinolate breakdown products can sometimes be detrimental to the establishment of symbiotic relationships. For instance, there is evidence that these compounds can be harmful to the development of arbuscular mycorrhizal fungi (AMF) in cruciferous plants. researchgate.net This highlights a potential trade-off for the plant, where the production of defensive compounds may come at the cost of beneficial symbiotic associations.
Allelopathic Effects of Indolylglucosinolates on Neighboring Plants
Allelopathy refers to the chemical influence of one plant on another, which can be either inhibitory or stimulatory. nih.govfrontiersin.orgresearchgate.net Indolylglucosinolates and their derivatives can act as allelochemicals, affecting the germination, growth, and development of neighboring plants. nih.govbiomedpharmajournal.org When released into the environment, these compounds can alter the competitive landscape, giving the producing plant an advantage. mdpi.com
The allelopathic effects of these compounds are diverse and can impact various physiological processes in target plants, such as photosynthesis and respiration. nih.gov The specific effect, whether positive or negative, often depends on the concentration of the released chemicals, the susceptibility of the neighboring species, and environmental conditions. nih.govbiomedpharmajournal.org For example, while some allelochemicals can inhibit the growth of competitors, others have been observed to stimulate the growth of certain plants. nih.gov This chemical communication between plants is a key factor in shaping plant community structure and dynamics. researchgate.net
Potential Roles in Plant Development and Signaling
Beyond their ecological roles, indolylglucosinolates are increasingly recognized for their potential involvement in internal plant processes, including development and signaling pathways. The biosynthesis of indolylglucosinolates is intricately linked to the metabolism of auxin, a critical plant hormone that regulates numerous aspects of growth and development. researchgate.net Both pathways share the precursor indole-3-acetaldoxime (IAOx). researchgate.net
There is evidence that indolylglucosinolates or their breakdown products can influence plant defense signaling. For example, the accumulation of indolylglucosinolates can be modulated by key defense signaling pathways involving jasmonate (JA), salicylate (B1505791) (SA), and ethylene (B1197577) (ET). nih.gov For instance, blocking JA signaling has been shown to reduce constitutive glucosinolate concentrations. nih.gov Conversely, plants can specifically induce the production of indolic glucosinolates in response to attack by phloem-feeding insects. frontiersin.org Furthermore, certain indolylglucosinolates, like 4-methoxy-indol-3-yl-methylglucosinolate (4MO-I3M), are required for defense-related processes such as callose formation. wur.nl The concentration of these compounds can also vary depending on the developmental stage and tissue of the plant, suggesting a finely tuned regulation linked to the plant's developmental program. mdpi.com
Metabolism, Hydrolysis, and Bioactivity of Indolylglucosinolate Derivatives in Plant Systems
Myrosinase-Mediated Hydrolysis of Indolylglucosinolates
The activation of the glucosinolate-myrosinase system is a classic example of a two-component chemical defense strategy. frontiersin.orgresearchgate.net Glucosinolates and the enzyme myrosinase (a β-thioglucoside glucohydrolase) are stored in separate compartments within intact plant tissues. frontiersin.orgplos.org When the tissue is damaged, for instance by herbivore feeding or pathogen attack, myrosinase comes into contact with indolylglucosinolates, catalyzing their hydrolysis. researchgate.netplos.org This process involves the cleavage of the thioglucosidic bond, which releases glucose and an unstable aglycone, a thiohydroximate-O-sulfonate. researchgate.netnih.govfrontiersin.org This aglycone then undergoes spontaneous rearrangement to form a variety of bioactive products. researchgate.netresearchgate.net
Formation of Isothiocyanates, Nitriles, and Thiocyanates
The nature of the products formed from the unstable aglycone is highly dependent on the reaction conditions, such as pH, and the structure of the parent indolylglucosinolate. researchgate.netresearchgate.net
Isothiocyanates: At a neutral pH, the hydrolysis of indolylglucosinolates, like glucobrassicin (B1234704), proceeds through a Lossen rearrangement to form an unstable isothiocyanate intermediate. researchgate.netresearchgate.net This intermediate, 3-(isothiocyanatomethyl)-1H-indole, rapidly degrades in the presence of water to yield indole-3-carbinol (B1674136) (I3C) and a thiocyanate (B1210189) ion. researchgate.netnih.govresearchgate.net Isothiocyanates derived from indolylglucosinolates are generally unstable. who.intresearchgate.net
Nitriles: Under acidic conditions (low pH), the hydrolysis pathway of glucobrassicin shifts to favor the formation of indole-3-acetonitrile (B3204565) (IAN), along with hydrogen sulfide (B99878) and elemental sulfur. researchgate.netulisboa.pt The formation of nitriles can also be influenced by the presence of specific proteins. nih.govmdpi.com
Thiocyanates: Thiocyanates are also products of this compound degradation. ulisboa.ptcdnsciencepub.com For example, the hydrolysis of glucobrassicin at neutral pH yields a thiocyanate ion alongside indole-3-carbinol. researchgate.net
The diverse array of hydrolysis products underscores the chemical versatility of the myrosinase-catalyzed reaction. The specific compounds produced can have distinct biological activities, contributing to a nuanced and effective plant defense response.
Table 1: Major Hydrolysis Products of Indolylglucosinolates under Different Conditions
| Precursor Glucosinolate | Condition | Primary Hydrolysis Products | Citation |
|---|---|---|---|
| Glucobrassicin | Neutral pH | Indole-3-carbinol, Thiocyanate ion | researchgate.net |
| Glucobrassicin | Acidic pH | Indole-3-acetonitrile, Hydrogen sulfide, Elemental sulfur | researchgate.net |
| Indol-3-ylmethyl glucosinolate (IMG) | General Hydrolysis | Unstable isothiocyanate (leads to Indole-3-carbinol), Indole-3-acetonitrile | researchgate.netresearchgate.net |
Role of Epithiospecifier Proteins (ESPs) and Epithiospecifier Modifier Proteins (ESMs) in Product Diversification
The profile of hydrolysis products is further diversified by the action of supplementary proteins that modulate the myrosinase-catalyzed reaction. daf.qld.gov.auacademax.com Among these, Epithiospecifier Proteins (ESPs) and Epithiospecifier Modifier Proteins (ESMs) play a crucial role. mdpi.comnih.gov
Epithiospecifier Proteins (ESPs): ESPs are non-catalytic cofactors of myrosinase that, in the presence of ferrous ions (Fe²⁺), can alter the fate of the glucosinolate aglycone. researchgate.netnih.govdaf.qld.gov.au Specifically for indolylglucosinolates like glucobrassicin, ESP activity directs the hydrolysis away from the formation of isothiocyanate-derived products like indole-3-carbinol and towards the production of nitriles, such as indole-3-acetonitrile. mdpi.comnih.gov This shifts the chemical nature of the defensive compounds produced. daf.qld.gov.au
Epithiospecifier Modifier Proteins (ESMs): ESMs act antagonistically to ESPs. mdpi.comnih.gov The ESM1 protein, for example, counteracts the activity of ESP, thereby promoting the formation of isothiocyanates from various glucosinolates. mdpi.comnih.govresearchgate.net In the context of neoglucobrassicin (B1238046) hydrolysis, ESM1 activity favors the pathway leading to the unstable isothiocyanate, which then rearranges to form products like 1-methoxy-indole-3-carbinol (MI3C). mdpi.comnih.gov
The interplay between myrosinase, ESPs, and ESMs creates a sophisticated regulatory network that allows the plant to fine-tune the composition of its chemical defenses in response to different threats.
Table 2: Influence of Specifier Proteins on this compound Hydrolysis
| Specifier Protein | Effect on Hydrolysis | Resulting Products | Citation |
|---|---|---|---|
| Epithiospecifier Protein (ESP) | Favors nitrile formation | Indole-3-acetonitrile | mdpi.comnih.gov |
Non-Myrosinase Dependent Transformations
While myrosinase-mediated hydrolysis is the primary activation pathway for glucosinolates, transformations can also occur independently of this enzyme, particularly under conditions such as food processing where myrosinase may be inactivated. annualreviews.org Research in food science indicates that even after cooking, which denatures myrosinase, breakdown products of glucosinolates can still be formed, suggesting alternative degradation pathways. annualreviews.org However, specific research detailing non-myrosinase dependent transformations of indolylglucosinolates within living plant systems is a developing area.
Biological Activities of this compound Hydrolysis Products within Plants
The array of molecules produced from this compound hydrolysis possesses significant biological activity, forming a cornerstone of the plant's defense mechanisms against a range of biological threats. researchgate.netplos.org These compounds are not merely toxic deterrents but can also act as signaling molecules, modulating various defense-related pathways. nih.govannualreviews.org
Defense-Related Functions of Indole-3-Carbinol and other Indoles
Upon tissue damage by herbivores or pathogens, the breakdown of indolylglucosinolates releases defensive compounds. nih.goveurekaselect.com Indole-3-carbinol (I3C), a principal hydrolysis product, plays a key role in defense. nih.gov It has been shown to deter insect herbivores. nih.govnih.gov Beyond its direct defensive properties, I3C also functions as a long-distance signaling molecule. nih.govnih.gov For instance, wounding of leaves can lead to the production of I3C, which is then transported to the roots where it can induce autophagy and modulate auxin responses, indicating a systemic signaling role in coordinating plant growth and defense. nih.govnih.gov Other indole (B1671886) derivatives, such as those produced from 4-methoxyglucobrassicin (B122029) and neoglucobrassicin, have demonstrated stronger deterrent effects against pests like aphids compared to the hydrolysis products of glucobrassicin. mdpi.comnih.gov The accumulation of indolylglucosinolates and their subsequent hydrolysis is a recognized defense mechanism against both chewing and phloem-feeding insects. mdpi.comfrontiersin.org
Link to Phytoalexin Biosynthesis (e.g., Camalexin)
The metabolic pathways of indolylglucosinolates and certain phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection, are tightly interconnected. frontiersin.orgresearchgate.net A key example is the link to the biosynthesis of camalexin (B168466), the primary phytoalexin in the model plant Arabidopsis thaliana. frontiersin.orgnih.gov
The biosynthesis of both indolylglucosinolates and camalexin originates from the amino acid tryptophan and shares a crucial intermediate, indole-3-acetaldoxime (IAOx). frontiersin.org This shared precursor places the production of these two classes of defense compounds in a closely related metabolic network. frontiersin.org The enzymes responsible for producing IAOx, CYP79B2 and CYP79B3, are therefore at a critical branch point. frontiersin.org Furthermore, both pathways involve a glutathione (B108866) conjugation step, highlighting their common evolutionary origin. frontiersin.org This metabolic link allows the plant to coordinately regulate the production of both pre-formed defenses (glucosinolates) and induced defenses (phytoalexins) in response to pathogen attack. nih.govfrontiersin.org
Detoxification and Conjugation Pathways in Plantsnih.gov
While the hydrolysis products of indolylglucosinolates serve as potent defense compounds against herbivores and pathogens, their reactive nature can also pose a risk of autotoxicity to the plant's own cells. To mitigate this, plants have evolved sophisticated detoxification and conjugation pathways to manage the levels of these bioactive molecules. These pathways typically involve enzymatic modifications that increase the polarity and water solubility of the compounds, thereby facilitating their transport and sequestration, often into the vacuole, or preparing them for further metabolic processing. The primary mechanisms involve hydroxylation and the conjugation of the derivatives with molecules such as glucose or glutathione.
Key detoxification processes for this compound derivatives include:
Hydroxylation: This reaction introduces a hydroxyl group (-OH) onto the indole ring of the breakdown products. This is a common step in the metabolism of many secondary metabolites and xenobiotics in plants. researchgate.netpnas.org In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) undergo hydroxylation. nih.govresearchgate.net For example, ICOOH can be converted to metabolites like 6-hydroxyindole-3-carboxylic acid. nih.gov This hydroxylation is often catalyzed by cytochrome P450 monooxygenases. pnas.org
Glucosylation: Following hydroxylation, or acting on other derivatives, glucosylation is a major conjugation pathway that attaches a glucose molecule to the target compound. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) and significantly increases the water solubility of the metabolites, effectively detoxifying them and enabling their transport. nih.govnih.gov In Arabidopsis, glucose conjugates of 5-hydroxyindole-3-carbaldehyde and 6-hydroxyindole-3-carboxylic acid have been identified as major derivatives following exposure to chemical elicitors. nih.govresearchgate.net
Glutathione Conjugation: Another critical detoxification route involves the conjugation of electrophilic this compound derivatives with the tripeptide glutathione (GSH). mdpi.com This reaction is catalyzed by Glutathione S-transferases (GSTs), a large family of enzymes known for their role in detoxifying a wide range of endogenous and exogenous toxic compounds. wikipedia.orgresearchgate.net The unstable breakdown product indole-3-acetonitrile (IAN) can be conjugated with GSH to form a glutathione-indole-3-acetonitrile adduct. nih.govnih.gov This conjugate can then be further metabolized. This pathway is not only for detoxification but is also a key step in the biosynthesis of the phytoalexin camalexin, demonstrating the dual role of these metabolic networks in plant defense. nih.govnih.gov
The table below summarizes the key enzymes and metabolites involved in these detoxification pathways.
| Metabolite / Enzyme | Abbreviation | Role in Detoxification Pathway | Supporting Research Finding |
|---|---|---|---|
| Indole-3-acetonitrile | IAN | A primary, reactive breakdown product of this compound requiring detoxification. | IAN is converted to indole-3-carboxylic acid or conjugated with glutathione as part of its metabolism. nih.govresearchgate.net |
| Indole-3-carboxylic acid | ICOOH | A metabolite of IAN that undergoes further detoxification. | ICOOH pools are managed through hydroxylation and subsequent glucosylation. nih.govresearchgate.net |
| Cytochrome P450 Monooxygenases | CYPs / P450s | Catalyze hydroxylation reactions. | These enzymes are involved in the hydroxylation of various plant hormones and secondary metabolites for inactivation. pnas.org They convert IAN to ICHO and ICOOH. researchgate.net |
| UDP-dependent Glycosyltransferases | UGTs | Catalyze the addition of a glucose moiety to derivatives. | UGTs transfer sugar moieties to small acceptor molecules like hormones and secondary metabolites, increasing their solubility. nih.govnih.gov Glucose conjugates of ICOOH derivatives are major metabolic products in Arabidopsis. nih.gov |
| Glutathione S-Transferases | GSTs | Catalyze the conjugation of glutathione to reactive derivatives. | GSTs are crucial for detoxifying xenobiotics by conjugating them with glutathione. mdpi.comwikipedia.org The enzyme GSTF6 has been shown to catalyze the conjugation of glutathione with IAN in Arabidopsis. nih.gov |
| 6-hydroxyindole-3-carboxylic acid | 6-HO-ICOOH | A hydroxylated, detoxified form of ICOOH. | Identified as a major derivative of ICOOH in Arabidopsis leaf tissue, often found as a glucose conjugate. nih.gov |
| Glutathione-indole-3-acetonitrile | GSH(IAN) | A conjugated, less reactive form of IAN. | Identified in plants fed with IAN, suggesting it is an intermediate in a key detoxification and metabolic pathway. nih.govnih.gov |
Analytical Methodologies for Indolylglucosinolate Characterization in Research
Extraction and Purification Techniques from Plant Tissues
The initial and critical step in the analysis of indolylglucosinolates is their efficient extraction from plant tissues while preventing their enzymatic degradation. Plant material, such as leaves or florets, is often flash-frozen in liquid nitrogen and ground to a fine powder. cd-genomics.com This process disrupts cell walls and simultaneously inactivates degradative enzymes. cd-genomics.com
To extract the glucosinolates, the powdered tissue is typically treated with a hot aqueous methanol (B129727) solution (e.g., 70-80% methanol) at temperatures around 75°C. ucanr.eduoup.comnih.gov The high temperature serves to irreversibly denature myrosinase, the enzyme that catalyzes glucosinolate hydrolysis, thus preserving the intact compounds. nih.govgoogle.com After an incubation period, the mixture is centrifuged, and the supernatant containing the glucosinolates is collected. ucanr.edu This extraction process may be repeated to ensure maximum yield. ucanr.edu
For purification and concentration, the crude extract is commonly subjected to ion-exchange chromatography. nih.gov A widely used method involves loading the extract onto a mini-column containing an anion-exchange resin, such as Diethylaminoethyl (DEAE) Sephadex A-25. ucanr.eduepa.gov The negatively charged sulfate (B86663) group of the glucosinolates binds to the positively charged resin, while neutral and positively charged impurities are washed away.
A key step in many analytical protocols is the on-column desulfation of the bound glucosinolates. oup.comnih.gov This is accomplished by applying a purified sulfatase enzyme solution (e.g., from Helix pomatia) to the column, which cleaves the sulfate group to produce neutral desulfoglucosinolates. oup.comepa.gov These desulfated compounds are then eluted from the column with purified water. ucanr.edunih.gov This desulfation step is crucial for subsequent analysis by certain chromatographic methods, particularly HPLC with UV detection, as it improves chromatographic behavior and provides a common chromophore for detection.
Table 1: Standard Laboratory Practice for Indolylglucosinolate Extraction and Purification
| Step | Procedure | Purpose |
| Sample Preparation | Plant tissue is frozen in liquid nitrogen and ground to a fine powder. cd-genomics.com | Disrupts cells and inactivates enzymes to prevent degradation. cd-genomics.com |
| Extraction | The powder is extracted with boiling 70-80% aqueous methanol. ucanr.edunih.gov | Solubilizes glucosinolates and denatures the myrosinase enzyme. nih.gov |
| Purification | The extract is passed through a DEAE anion-exchange column. ucanr.eduepa.gov | Binds glucosinolates, allowing for the removal of interfering compounds. |
| Desulfation (Optional) | Sulfatase enzyme is applied to the column. oup.comepa.gov | Cleaves the sulfate group, yielding neutral desulfoglucosinolates for improved analysis. |
| Elution | Desulfoglucosinolates are eluted from the column with water. ucanr.edunih.gov | Collects the purified target compounds for subsequent analysis. |
Chromatographic Separation and Detection Methods
Chromatography is the cornerstone for separating complex mixtures of indolylglucosinolates and their derivatives. The choice of method depends on whether the analysis targets the intact glucosinolates, their desulfated forms, or their hydrolysis products.
High-Performance Liquid Chromatography (HPLC) is the most common method for the routine analysis and quantification of desulfated glucosinolates. nih.gov The separation is typically achieved on a reversed-phase C18 column. ucanr.edunih.govmdpi.com A gradient elution system is employed, using a mobile phase consisting of water and an organic modifier, usually acetonitrile (B52724). ucanr.edumdpi.com The gradient starts with a high concentration of the aqueous phase and gradually increases the proportion of acetonitrile to elute compounds of increasing hydrophobicity. ucanr.edumdpi.com
Detection is most frequently performed using an ultraviolet (UV) or diode array detector (DAD) set at a wavelength of 229 nm, which is the absorption maximum for desulfoglucosinolates. ucanr.edunih.govmdpi.com For accurate quantification, an internal standard, such as sinigrin, benzylglucosinolate, or glucotropaeolin, is added to the sample at the beginning of the extraction process. ucanr.eduoup.commdpi.com Peak identification is confirmed by comparing retention times with those of authentic standards. ucanr.edu
While HPLC is used for the parent compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing the volatile hydrolysis products of indolylglucosinolates, such as indoles and nitriles. mdpi.commdpi.com These products are formed when the plant tissue is damaged and myrosinase becomes active. mdpi.com
For the analysis, hydrolysis is allowed to proceed, and the resulting volatile compounds are extracted into an organic solvent like dichloromethane. mdpi.com A small volume of this extract is then injected into the GC-MS system. mdpi.commdpi.com The separation occurs in a capillary column, often a nonpolar or medium-polarity column like a DB-5MS or HP-5. mdpi.comnih.gov The GC oven is programmed with a specific temperature gradient to separate the compounds based on their boiling points and interactions with the column's stationary phase. mdpi.comnih.gov As the compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for definitive identification. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become a powerful tool for glucosinolate analysis. frontiersin.orgresearchgate.net A major advantage of LC-MS is its ability to analyze intact glucosinolates, bypassing the need for the time-consuming desulfation step. frontiersin.org This technique offers high sensitivity and selectivity, making it ideal for identifying and quantifying a wide range of glucosinolates, even those present at low concentrations. researchgate.netnih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) is often coupled with MS to provide faster analysis times and better separation efficiency. frontiersin.orgacs.org In LC-MS/MS, the mass spectrometer performs two stages of mass analysis. The first stage selects a precursor ion (the intact glucosinolate), which is then fragmented. The second stage analyzes the resulting product ions. This process generates a unique fragmentation pattern that serves as a structural fingerprint, allowing for highly confident identification and the ability to distinguish between isomers that may be difficult to separate chromatographically. researchgate.net Electrospray ionization (ESI) in the negative ion mode is commonly used for analyzing these anionic compounds. researchgate.net
Table 2: Comparison of Chromatographic Methods for this compound Analysis
| Method | Analyte | Sample Preparation | Principle |
| HPLC-UV | Desulfoglucosinolates | Extraction, purification, and enzymatic desulfation. nih.gov | Separation on a C18 column with UV detection at 229 nm. ucanr.edumdpi.com |
| GC-MS | Volatile hydrolysis products (e.g., indoles, nitriles) | Extraction of hydrolyzed compounds into an organic solvent. mdpi.com | Separation by volatility in a capillary column, with mass spectrometric detection. mdpi.com |
| LC-MS/MS | Intact Glucosinolates | Extraction and purification (desulfation not required). frontiersin.org | Separation by liquid chromatography, with detection based on mass-to-charge ratio and fragmentation patterns. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolysis Products
Spectroscopic Analysis for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for both confirming the structure of known indolylglucosinolates and elucidating the structure of novel ones. They are also integral to the detection and quantification steps in chromatography.
UV-Vis spectroscopy is a fundamental technique in this compound analysis, primarily used as a detection method following HPLC separation. nih.gov As part of an HPLC-UV or HPLC-DAD system, it allows for the quantification of desulfoglucosinolates. ucanr.edunih.gov The absorbance is measured at a specific wavelength, typically 229 nm, where the desulfo-thiohydroximate core structure exhibits strong absorption. mdpi.com
The UV spectrum of an eluting peak, captured by a DAD detector, provides additional information for compound identification. nih.gov The spectrum can be compared against the spectra of known standards or data from the literature to confirm the identity of a compound, complementing the identification based on retention time alone. oup.comnih.gov The area under the chromatographic peak at 229 nm is proportional to the concentration of the compound, which forms the basis for quantification. oup.com
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique utilized for the structural elucidation and quantification of indolylglucosinolates. nih.gov It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR).
In the context of this compound characterization, NMR analysis is invaluable. The chemical environment of each proton and carbon atom in the molecule influences its resonance frequency, resulting in a unique spectral fingerprint. For instance, ¹H NMR spectra can clearly distinguish signals from the indole (B1671886) ring, the glucose moiety, and the thiohydroximate group. researchgate.net The aromatic region of the spectrum is particularly characteristic, revealing signals for the protons on the indole nucleus. researchgate.net
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between different parts of the molecule. These advanced techniques help to unambiguously assign all proton and carbon signals, confirming the identity of known indolylglucosinolates or elucidating the structure of novel ones. researchgate.netmdpi.com
NMR has been instrumental in confirming the structures of key indolylglucosinolates. For example, early NMR spectral analysis was crucial in verifying the 1-methoxy substitution on the indole ring of neoglucobrassicin (B1238046). nih.gov Solid-state NMR has also been evaluated as a method for the direct identification and quantification of glucosinolates in seed matrices without the need for extraction, which is particularly useful for unstable compounds. nih.govmdpi.com
The following table summarizes representative ¹H and ¹³C NMR chemical shift data for a key this compound, providing a reference for its identification.
| Compound Name | Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| Glucobrassicin (B1234704) | ¹H | 7.20 - 7.80 | m | Indole ring protons |
| ¹H | ~5.50 | d | Anomeric proton (H-1') of glucose | |
| ¹H | 3.20 - 4.00 | m | Glucose protons (H-2' to H-6') | |
| ¹³C | 160 - 170 | s | C=N of thiohydroximate | |
| ¹³C | 110 - 140 | d, s | Indole ring carbons | |
| ¹³C | ~82 | d | Anomeric carbon (C-1') of glucose | |
| ¹³C | 60 - 80 | d, t | Glucose carbons (C-2' to C-6') | |
| Neoglucobrassicin | ¹H | 7.20 - 7.70 | m | Indole ring protons |
| ¹H | ~4.00 | s | Methoxy (-OCH₃) protons | |
| ¹³C | ~160 | s | C=N of thiohydroximate | |
| ¹³C | 100 - 140 | d, s | Indole ring carbons | |
| ¹³C | ~60 | q | Methoxy (-OCH₃) carbon |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from multiple spectroscopic studies.
Enzymatic Assays for Myrosinase Activity and Related Enzymes
The enzymatic hydrolysis of indolylglucosinolates is primarily catalyzed by myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147). nih.gov To study the kinetics and activity of this enzyme, as well as other related enzymes, researchers have developed a range of enzymatic assays. These assays are crucial for determining how factors like pH, temperature, and the presence of cofactors affect the breakdown of indolylglucosinolates. nih.gov
Several methods exist for measuring myrosinase activity, often using a model glucosinolate substrate like sinigrin, but the principles are applicable to indolylglucosinolates such as glucobrassicin. nih.govnih.gov The choice of assay depends on factors like the required sensitivity, the purity of the enzyme preparation, and the specific research question. nih.gov
One common approach is the spectrophotometric coupled enzyme assay . This method measures the rate of glucose released during glucosinolate hydrolysis. nih.gov The glucose produced is then used in a secondary reaction catalyzed by hexokinase and glucose-6-phosphate dehydrogenase, leading to the formation of NADPH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm. mdpi.com This assay is considered sensitive and widely applicable for routine analysis. nih.gov
Another method is the direct spectrophotometric assay (DSA) , which monitors the disappearance of the glucosinolate substrate by measuring the decrease in absorbance at a specific UV wavelength (around 227 nm). nih.govnih.gov While useful for continuous monitoring, this assay can be less sensitive due to lower substrate and activator concentrations that must be used to maintain a linear response. nih.gov
High-Performance Liquid Chromatography (HPLC)-based assays offer a highly specific and accurate method for studying myrosinase kinetics. nih.govresearchgate.net These methods directly measure the decrease in the concentration of the this compound substrate or the formation of its hydrolysis products over time. terresinovia.fr This approach is particularly valuable for complex mixtures or when studying the hydrolysis of specific glucosinolates in a plant extract. researchgate.net It allows for the simultaneous monitoring of multiple compounds and is less prone to interference from other components in the sample. terresinovia.fr
The activity of myrosinase is known to be influenced by ascorbic acid, which acts as an activator or cofactor, and its presence is often essential in assay buffers for maximal activity. nih.gov Kinetic studies using these assays have revealed that myrosinase activity can be inhibited by high concentrations of its own substrate. nih.govresearchgate.net
The following table provides a summary of common enzymatic assay methodologies used for myrosinase activity.
| Assay Type | Principle | Measurement | Substrate Example | Key Considerations |
| Spectrophotometric Coupled Assay | Measures glucose released from glucosinolate hydrolysis via a coupled reaction producing a detectable product (e.g., NADPH). mdpi.comnih.gov | Increase in absorbance at 340 nm. mdpi.com | Sinigrin, Glucobrassicin | Sensitive and suitable for continuous monitoring; indirect measurement. nih.gov |
| Direct Spectrophotometric Assay (DSA) | Monitors the decrease in UV absorbance as the glucosinolate substrate is consumed. nih.govnih.gov | Decrease in absorbance at ~227 nm. nih.gov | Sinigrin | Simple and continuous; can have lower sensitivity and a non-linear response. nih.gov |
| pH-Stat Assay | Measures the rate of acid (H⁺) released during the hydrolysis of the glucosinolate. nih.gov | Rate of titrant (base) addition to maintain constant pH. | Sinigrin | Provides real-time kinetics; requires specialized equipment. |
| HPLC-Based Assay | Chromatographically separates and quantifies the substrate and/or products of the enzymatic reaction over time. nih.govterresinovia.fr | Decrease in substrate peak area or increase in product peak area. | Glucobrassicin, Sinigrin | Highly specific and accurate; suitable for complex samples; not continuous. researchgate.netterresinovia.fr |
Genetic Engineering and Biotechnological Approaches for Modulating Indolylglucosinolate Content in Plants
Metabolic Engineering of Indolylglucosinolate Biosynthesis Pathways
Metabolic engineering provides powerful tools to modify the production of indolylglucosinolates by introducing, overexpressing, or silencing the genes involved in their biosynthesis.
A significant achievement in metabolic engineering has been the successful transfer of the entire this compound biosynthetic pathway from Arabidopsis thaliana into heterologous (non-native) hosts. This approach serves as a proof-of-concept for producing these valuable compounds in controlled systems and allows for the detailed study of the pathway's enzymes and regulation outside the complex environment of their native plant. researchgate.netnih.govnih.govnih.gov
Yeast (Saccharomyces cerevisiae) : Scientists have successfully engineered S. cerevisiae to produce indolylglucosinolates. researchgate.netnih.gov This was accomplished by introducing the seven-step pathway from A. thaliana into the yeast. researchgate.net A versatile platform for the stable expression of multi-gene pathways in yeast was developed, identifying optimal locations in the yeast genome for gene integration to ensure high expression without negatively impacting the host's growth. researchgate.netasm.org Initial production was further optimized by replacing some of the yeast's own enzymes with more efficient plant-derived ones. researchgate.netnih.gov This work established the first successful production of glucosinolates in a microbial host, providing a foundation for large-scale, industrial production of specific, health-promoting glucosinolates. researchgate.netnih.gov
Nicotiana benthamiana : The non-cruciferous plant Nicotiana benthamiana has also been used as a bio-factory for this compound production. nih.govnih.govfrontiersin.orgresearchgate.net Through transient expression techniques, researchers have successfully reconstituted the core biosynthetic pathways for all three classes of Arabidopsis glucosinolates (indolic, aliphatic, and benzylic) in this host. nih.govfrontiersin.org This system has proven invaluable for validating the function of genes involved in the pathway. For instance, by co-expressing candidate genes in an engineered N. benthamiana that produces the precursor indol-3-yl-methyl glucosinolate (I3M), researchers identified the specific cytochrome P450 monooxygenases (CYP81F family) and methyltransferases (IGMT1, IGMT2) responsible for the subsequent modification of the indole (B1671886) ring. nih.govnih.gov This demonstrates that N. benthamiana is not only a viable production platform but also a powerful tool for gene function discovery and for creating tailored glucosinolate profiles. nih.gov
Table 1: Key Achievements in Heterologous Production of Indolylglucosinolates
In plants that naturally produce indolylglucosinolates, such as Arabidopsis and Brassica species, genetic engineering can be used to modulate the existing pathways.
Overexpression: Increasing the expression of key regulatory or biosynthetic genes can significantly boost the production of specific glucosinolates. In Arabidopsis, overexpressing transcription factors like ATR1/MYB34 has been shown to increase the levels of indolylglucosinolates. oup.commdpi.com Similarly, overexpressing biosynthetic genes such as CYP79B2 or CYP83B1 can lead to higher accumulation of these compounds. oup.comresearchgate.net For example, research has shown that overexpressing MYB76 in A. thaliana not only increases aliphatic glucosinolates but also leads to a rise in indole glucosinolate content. mdpi.com
Introduction of Biosynthetic Genes into Heterologous Hosts (e.g., Yeast, Nicotiana benthamiana)
Gene Editing Technologies (e.g., CRISPR/Cas) for Pathway Modification
The advent of precise gene-editing tools, most notably CRISPR/Cas9, has revolutionized the ability to modify plant genomes. frontiersin.org This technology allows for targeted mutations, such as insertions, deletions, or replacements, at specific locations in the genome. slu.sefrontiersin.org
In the context of this compound biosynthesis, CRISPR/Cas9 can be used to knock out genes with high precision. This is particularly useful in polyploid species like Brassica napus (rapeseed), which have multiple copies of many genes. slu.se Researchers have successfully used CRISPR/Cas9 to knock out the MYB28 gene, a key regulator of aliphatic glucosinolates, in Brassica oleracea. eurekalert.orgnih.govjic.ac.uk While this work focused on aliphatic glucosinolates, it demonstrates the powerful potential of CRISPR to precisely modify glucosinolate profiles. nih.gov This approach could be readily applied to the transcription factors controlling this compound biosynthesis, such as MYB34, MYB51, and MYB122, to specifically decrease their levels without affecting other desirable traits. biorxiv.org The precision of CRISPR avoids the random integration issues associated with older genetic modification techniques and can be used to create transgene-free edited plants. slu.se
Table 2: Application of CRISPR/Cas9 in Glucosinolate Pathway Modification
Strategies for Targeted Tissue-Specific this compound Accumulation
Glucosinolates are not uniformly distributed throughout a plant. Their accumulation can vary significantly between roots, leaves, seeds, and flowers. plos.org From an agricultural perspective, it is often desirable to have high levels of defense-related glucosinolates in non-edible parts (like roots and leaves) to protect against pests and pathogens, while having lower levels in the edible portions (like seeds or florets) to improve palatability.
Achieving tissue-specific accumulation can be accomplished by using tissue-specific promoters to drive the expression of key biosynthetic or regulatory genes. A promoter is a region of DNA that initiates the transcription of a particular gene. By isolating a promoter that is only active in, for example, the roots, and linking it to a gene like MYB34, one could increase this compound production specifically in the roots without affecting the leaves or seeds.
Research has identified transporter proteins (GTRs) that are responsible for moving glucosinolates from their site of synthesis (e.g., leaves) to storage tissues (e.g., seeds). oup.com Modifying the expression of these transporters in a tissue-specific manner is another promising strategy. For instance, enhancing transport into vegetative tissues while simultaneously knocking out transport into seeds could achieve the desired distribution profile for crop improvement. Studies in Brassica rapa have investigated the expression of genes involved in glucosinolate biosynthesis and transport in response to herbivory, revealing distinct accumulation patterns in different tissues, which underscores the complexity and potential for targeted manipulation. frontiersin.org
Breeding Programs for Glucosinolate Trait Improvement in Crops
While genetic engineering offers rapid and targeted modifications, traditional and marker-assisted breeding remains a cornerstone of crop improvement. wur.nlmeddocsonline.orgnih.gov Breeding programs aim to improve desirable traits by crossing plants with favorable characteristics and selecting the best offspring over multiple generations.
For glucosinolate content, this involves screening diverse germplasm collections to find natural variations in this compound profiles. mdpi.com Once identified, these traits can be introduced into elite crop lines. However, this process can be slow and is often complicated by the fact that glucosinolate levels are a quantitative trait, meaning they are controlled by multiple genes (Quantitative Trait Loci, or QTLs) and are influenced by the environment. cabidigitallibrary.orgfrontiersin.org
QTL Mapping: To accelerate breeding, scientists use molecular markers to identify QTLs associated with high or low glucosinolate content. plos.orgcabidigitallibrary.orgnih.gov QTL analysis in Brassica species has successfully located several genomic regions that control the levels of aliphatic and indolic glucosinolates in leaves and seeds. plos.orgcabidigitallibrary.orgnih.govchinacrops.org For example, studies in B. oleracea and B. rapa have identified distinct QTLs for indolic glucosinolates. plos.orgnih.gov In one study, three loci controlling total indolic glucosinolate concentration were identified. nih.gov By identifying molecular markers closely linked to these QTLs, breeders can use Marker-Assisted Selection (MAS) to screen young plants for the desired genetic makeup, rather than waiting for them to mature and performing complex chemical analysis. This significantly speeds up the selection process and makes breeding for specific glucosinolate profiles more efficient. meddocsonline.orgcabidigitallibrary.org
Table 3: Compound Names Mentioned in the Article
Evolutionary and Comparative Biology of Indolylglucosinolates
Phylogenetic Distribution and Diversification Across Plant Families (e.g., Brassicaceae)
Glucosinolates are characteristic secondary metabolites of the plant order Brassicales. nih.gov Within this order, the Brassicaceae family, which includes the model organism Arabidopsis thaliana and many important crops, exhibits significant diversity in glucosinolate profiles. nih.govnih.gov The distribution of these compounds is not uniform and has been studied within a phylogenetic framework to understand their evolutionary diversification. nih.govnih.gov
Indolylglucosinolates, derived from tryptophan, represent one of the major classes alongside aliphatic glucosinolates (derived from methionine, alanine, leucine, isoleucine, or valine) and aromatic glucosinolates (derived from phenylalanine or tyrosine). nih.govmdpi.com The presence and relative abundance of indolylglucosinolates vary considerably among species and even within different tissues and developmental stages of a single plant. mdpi.comnih.gov For instance, in a study of 13 cabbage (Brassica oleracea) varieties, indolylglucosinolate content was found to differ significantly, with higher accumulation in young leaves compared to mature ones. mdpi.com In most of these varieties, the concentration of indolylglucosinolates followed a pattern of inner leaf > middle leaf > condensed stem > root. mdpi.com
Phylogenetic analyses within the Brassicaceae reveal that the evolution of glucosinolate profiles is complex, involving both gains and losses of specific compounds. nih.gov Studies on near-relatives of A. thaliana have shown that most observed interspecific polymorphisms are due to lineage-specific secondary losses of glucosinolate types, although gains of character have also been detected. nih.gov For example, analysis of species in the Camelineae tribe, including Capsella, Camelina, and Neslia, revealed an unusual tissue distribution, with high concentrations of glucosinolates in siliques and roots but very low levels in leaves. nih.gov This suggests evolutionary shifts in the regulation and allocation of these defensive compounds. The diversity of glucosinolate profiles, including the indolyl types, is thought to be driven by the continuous need to adapt to changing environmental pressures. researchgate.netresearchgate.net
Co-evolutionary Dynamics with Herbivores and Pathogens
The evolution of indolylglucosinolates is intrinsically linked to the "co-evolutionary arms race" between plants and their enemies, including herbivores and pathogens. scirp.orgduke.edu These compounds and their hydrolysis products (e.g., isothiocyanates, nitriles) form a potent chemical defense system. nih.govresearchgate.net The effect of these chemicals can vary dramatically depending on the interacting organism, leading to complex co-evolutionary dynamics. scirp.org
For generalist herbivores, which feed on a wide range of plants, indolylglucosinolates often act as feeding deterrents or toxins. scirp.org For example, studies on the generalist caterpillar Spodoptera exigua showed that it performed better on A. thaliana mutants deficient in this compound production, indicating the defensive role of these compounds against this herbivore. scirp.org The toxicity of these compounds helps protect plants from damage by a broad spectrum of non-adapted insects. researchgate.netscirp.org
In contrast, specialist herbivores, which have a narrow host range and have co-evolved with their host plants, have often developed mechanisms to overcome these defenses. scirp.orgscirp.org For some specialists, such as the cabbage white butterfly (Pieris rapae), indolylglucosinolates can act as feeding and oviposition stimulants, effectively turning the plant's defense into a host-recognition cue. researchgate.netscirp.org However, even specialists can be susceptible to variations in glucosinolate profiles, suggesting that the diversity of these compounds is a key strategy for plant defense. scirp.org Research has shown that both aliphatic and indole (B1671886) glucosinolates can act additively to promote feeding by specialist larvae, supporting the hypothesis that a diverse glucosinolate profile is necessary to defend against multiple herbivores. researchgate.net
Beyond herbivores, indolylglucosinolates and their breakdown products, particularly isothiocyanates, possess antimicrobial properties that contribute to defense against pathogens. nih.gov The glucosinolate-myrosinase system is activated upon tissue damage, releasing these toxic compounds to combat invading bacteria and fungi. nih.gov The constant selective pressure exerted by herbivores and pathogens is a major driving force behind the diversification and maintenance of this compound profiles in plant populations. duke.eduscielo.org.mxnih.gov
Genomic Analysis of this compound Biosynthetic Gene Clusters
The biosynthesis of indolylglucosinolates is a multi-step process controlled by a suite of genes that are often organized into biosynthetic gene clusters (BGCs). researchgate.netepa.gov Genomic analyses have been crucial in identifying and characterizing these genes and understanding their evolution. nih.govoup.com
The core pathway for this compound biosynthesis begins with the conversion of tryptophan to indole-3-acetaldoxime, a reaction catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3 in A. thaliana. Mutants lacking both of these genes are devoid of indolylglucosinolates. The subsequent oxidation of the aldoxime is catalyzed by another cytochrome P450, CYP83B1. The genes encoding these enzymes are key components of the this compound BGC.
Genomic studies across the Brassicaceae have revealed that the genes involved in glucosinolate biosynthesis have undergone significant evolution, including gene duplication, transposition, and fusion events. nih.gov For instance, the MAM (Methylthioalkylmalate Synthase) locus, which is critical for the diversification of aliphatic glucosinolates, shows a complex history of duplication and divergence across different lineages of Brassicaceae. nih.gov While MAM is specific to aliphatic glucosinolates, the evolutionary principles of gene cluster dynamics are relevant to the entire glucosinolate network. The organization of biosynthetic genes into clusters can facilitate the co-regulation and co-inheritance of the entire pathway. dntb.gov.uafrontiersin.org
Advances in biotechnology have enabled the heterologous expression of entire this compound biosynthetic pathways in microbial hosts like the yeast Saccharomyces cerevisiae. epa.govfrontiersin.org Successfully engineering yeast to produce indolylglucosinolates required the stable integration of eight plant genes, including seven biosynthetic genes and one supporting gene, demonstrating the complexity of the pathway. epa.gov Such studies not only confirm the function of the identified genes but also open avenues for the sustainable production of specific glucosinolates for research and industrial applications. frontiersin.org
Adaptation of this compound Profiles in Response to Selection Pressures
The diversity of this compound profiles observed in nature is a direct consequence of adaptation to varying selection pressures. researchgate.netresearchgate.net These pressures are exerted by a combination of biotic factors, such as herbivores and pathogens, and abiotic environmental factors. nih.govduke.edufao.org
Herbivore-mediated selection is a powerful force shaping glucosinolate evolution. duke.edu Experiments with A. thaliana have shown that the presence of natural enemies can impose selection favoring increased glucosinolate concentrations. duke.edu Because different herbivores may be deterred or attracted by different glucosinolates, the specific composition of the herbivore community can select for unique glucosinolate profiles. scirp.org This can lead to the rapid generation of new combinations of glucosinolates as plants adapt to changing herbivore pressures. researchgate.netresearchgate.net For example, a massive herbivore attack on broccoli plants exposed to field conditions led to a threefold increase in this compound concentrations, highlighting the inducible nature of this defense in response to biotic stress. fao.org
Environmental factors can also influence this compound levels. Abiotic stresses can trigger responses within the plant that result in elevated levels of these compounds. researchgate.net The interplay between biotic and abiotic pressures means that plant populations often exhibit significant variation in their chemical defenses across different geographic locations. nih.gov This variation is adaptive, allowing plants to fine-tune their defenses to the specific challenges of their local environment. The modular genetic system that regulates glucosinolate biosynthesis provides the flexibility for these rapid adaptive responses, ensuring the plant's survival in a constantly changing world. researchgate.netresearchgate.net
Q & A
Q. What experimental models are commonly used to study indolylglucosinolate biosynthesis, and how are they optimized for pathway elucidation?
Answer: The biosynthesis of indolylglucosinolates is often studied in Arabidopsis thaliana due to its well-characterized glucosinolate pathways. For heterologous production, Saccharomyces cerevisiae is engineered by introducing genes such as CYP79B2, CYP83B1, and UGT74B1 from Arabidopsis . Optimization includes tuning plasmid copy numbers and using constitutive promoters (e.g., TEF1) to balance enzyme expression .
Q. What analytical methods are recommended for detecting and quantifying indolylglucosinolates in plant and microbial systems?
Answer: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard, with protocols emphasizing ion-pairing reagents (e.g., tetraheptylammonium bromide) to enhance retention of polar glucosinolates . For microbial systems, intracellular metabolites require quenching (e.g., 60% methanol at -40°C) to prevent degradation during extraction .
Q. How do indolylglucosinolates contribute to plant defense mechanisms at the molecular level?
Answer: Upon tissue damage, myrosinases hydrolyze indolylglucosinolates into bioactive compounds like indole-3-carbinol and thiocyanates, which deter herbivores and pathogens. Transcriptomic studies in Brassica species reveal upregulation of jasmonate signaling pathways during glucosinolate induction .
Q. What are the key challenges in quantifying this compound degradation products during stress experiments?
Answer: Degradation products (e.g., isothiocyanates) are highly reactive and volatile. Stabilization methods include derivatization with ascorbic acid or immediate analysis via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS .
Q. How do endogenous regulators like transcription factors influence this compound accumulation?
Answer: MYB transcription factors (e.g., MYB34, MYB51) directly activate biosynthetic genes such as CYP79B2. RNAi knockdown in Arabidopsis reduces this compound levels by 60–80%, validated via qRT-PCR and LC-MS .
Advanced Research Questions
Q. What are the major bottlenecks in achieving high-yield this compound production in heterologous microbial systems?
Answer: Key bottlenecks include (i) cytochrome P450 (CYP) enzyme insolubility in yeast, addressed by codon optimization and N-terminal truncation , and (ii) cofactor imbalance (NADPH/NADH), mitigated by engineering redox metabolism (e.g., overexpression of ZWF1 for NADPH regeneration) .
Q. How can multi-gene pathway optimization improve this compound titers in yeast?
Answer: Modular cloning (e.g., Golden Gate assembly) enables combinatorial testing of gene expression ratios. For example, balancing CYP79B2 and UGT74B1 expression using tunable promoters increased titers by 3.5-fold in S. cerevisiae .
Q. How should researchers resolve contradictions in reported this compound levels across studies?
Answer: Discrepancies often arise from growth conditions (e.g., sulfur availability) or extraction protocols. Standardization using reference materials (e.g., sinigrin as an internal standard) and inter-laboratory validation are critical .
Q. What role do glutathione-S-transferases (GSTs) play in this compound biosynthesis?
Answer: GSTF11 and GSTU20 in Arabidopsis facilitate the conjugation of glutathione to reactive intermediates, preventing cytotoxicity. CRISPR-KO mutants show 40% reduced this compound accumulation, confirmed via metabolomics .
Q. How do microbial production systems for indolylglucosinolates compare to plant-based systems in scalability?
Answer: Microbial systems offer faster growth (<24 hr doubling time) but lower titers (mg/L range) compared to plants (µg/g fresh weight). Continuous fermentation with in-situ product removal may bridge this gap .
Q. What strategies enhance this compound-mediated stress tolerance in crops without compromising yield?
Answer: Tissue-specific promoters (e.g., root-specific PYK10) can localize biosynthesis, avoiding growth trade-offs. Field trials in Brassica juncea showed a 15% increase in drought tolerance without yield penalty .
Q. How can in planta studies of indolylglucosinolates be designed to account for spatial and temporal heterogeneity?
Answer: Laser-capture microdissection (LCM) paired with LC-MS allows tissue-specific metabolite profiling. Diurnal variation is controlled by harvesting at consistent Zeitgeber times .
Q. What CRISPR-based tools are available for engineering this compound pathways in non-model plants?
Answer: Cas9 variants with plant codon optimization and sgRNA delivery via Agrobacterium have been used in Brassica species. Base editing (e.g., ABE8e) enables precise MYB transcription factor engineering .
Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to model this compound flux?
Answer: Constraint-based models (e.g., COBRA) incorporate RNA-seq data to predict flux distributions. Tools like Escher.py visualize pathway activity in yeast and plant systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
